molecular formula C17H15ClN2O2 B6345004 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264047-45-1

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345004
CAS RN: 1264047-45-1
M. Wt: 314.8 g/mol
InChI Key: TYIXCBQLDDAIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, referred to as 5-chloro-2-methylphenyl-pyrazole-3-carboxylic acid (CMPPA) in the scientific literature, is a compound of interest due to its potential applications in the field of scientific research. CMPPA is a member of the pyrazole family of compounds, which are known for their ability to act as inhibitors of certain enzymes. The structure of CMPPA is composed of a pyrazole ring, with a chlorine atom and a methyl group attached to the ring. CMPPA has been studied for its potential applications in laboratory experiments, as well as for its biochemical and physiological effects.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a number of potential applications in scientific research. For example, it has been used as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been used as a substrate for the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used to study the effects of inhibitors on the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid acts as an inhibitor of certain enzymes by forming a covalent bond with the enzyme's active site. This bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of lipoxygenase, cyclooxygenase, and cytochrome P450. In addition, 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, and it is not toxic to humans. However, 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid does have some limitations for laboratory experiments. For example, it is not very soluble in water, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid research. For example, further research could be conducted to better understand the mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Synthesis Methods

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized by reacting 5-chloro-2-methylphenol with ethyl cyanoacetate in the presence of sodium hydroxide. The reaction is carried out at a temperature of 70-80°C and a pressure of 1-2 atm. The reaction proceeds in two steps: (1) the formation of a cyanohydrin intermediate, and (2) the formation of the final product, 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out in an organic solvent such as ethanol or ethyl acetate.

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXCBQLDDAIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.